molecular formula C26H21N3O4S B2714337 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955663-17-9

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2714337
CAS No.: 955663-17-9
M. Wt: 471.53
InChI Key: VEQVZPSTRJQYCX-UHFFFAOYSA-N
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Description

This compound is a thiazole-carboxamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a naphthalen-1-yl (1-naphthyl) substituent. The synthesis likely involves multi-step coupling reactions, analogous to methods for related thiazole-carboxamides .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c30-24(16-11-12-20-21(13-16)33-14-32-20)29-26-28-23-18(8-4-10-22(23)34-26)25(31)27-19-9-3-6-15-5-1-2-7-17(15)19/h1-3,5-7,9,11-13,18H,4,8,10,14H2,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQVZPSTRJQYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule known for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O4C_{24}H_{24}N_{2}O_{4} with a molecular weight of approximately 404.5 g/mol. Its structure features a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[d]thiazole component, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The methods often include the use of specific reagents and conditions to achieve the desired structural configurations. Recent patents and research articles provide detailed methodologies for synthesizing derivatives of benzo[d][1,3]dioxole and thiazole compounds that may be relevant to this compound's synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from similar structures have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay. Some compounds demonstrated IC50 values lower than that of standard drugs like doxorubicin .

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Doxorubicin7.46 µM8.29 µM4.56 µM
Compound A2.38 µM1.54 µM4.52 µM
Compound B>150 µM (non-cytotoxic)>150 µM (non-cytotoxic)>150 µM (non-cytotoxic)

The anticancer mechanisms of these compounds have been studied extensively:

  • Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest at the G2-M phase, suggesting they interfere with mitotic processes .
  • Apoptosis Induction : The compounds have been shown to activate apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are crucial in regulating apoptosis .
  • EGFR Inhibition : Some studies suggest that these compounds may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancer cells .

Study 1: Cytotoxicity Evaluation

In a study evaluating various benzodioxole derivatives, it was found that specific modifications to the benzo[d][1,3]dioxole structure significantly enhanced cytotoxicity against HepG2 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies support the hypothesis that structural characteristics play a vital role in biological activity .

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines elements of benzo[d][1,3]dioxole and thiazole moieties, which are known for their diverse biological activities. The presence of these functional groups can influence the compound's interactions with biological targets.

Antimicrobial Activity

The thiazole and benzo[d][1,3]dioxole frameworks are associated with antimicrobial properties. A series of thiazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria . These findings imply that the compound may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against various pathogens.

Inhibition of Enzymatic Activity

Compounds with similar structures have demonstrated inhibitory effects on key enzymes involved in bacterial DNA replication and repair processes . This suggests that 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide could potentially serve as a lead compound for developing new antibacterial agents targeting these enzymes.

Synthetic Methodologies

The synthesis of compounds related to this compound involves several established organic chemistry techniques. The use of deuterated precursors has been explored to enhance the synthesis of benzo[d][1,3]dioxoles . These methods can be adapted to synthesize the compound efficiently while ensuring high yields and purity.

Case Studies and Research Findings

Study Focus Findings
Antitumor ActivityCompounds similar to this structure showed significant inhibition against EGFR-expressing cancer cells.
Antimicrobial EvaluationThiazole derivatives demonstrated notable activity against MRSA and E. coli; potential parallels exist for the compound .
Enzyme InhibitionRelated compounds inhibited bacterial DNA gyrase; suggests potential for this compound as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Carboxamide Derivatives

describes N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds [3a–s]), which share the thiazole-carboxamide backbone but differ in substituents. Key distinctions include:

Feature Target Compound Analogs
Core Structure 4,5,6,7-Tetrahydrobenzo[d]thiazole 4-Methyl-2-(4-pyridinyl)thiazole
Amide Substituents Benzo[d][1,3]dioxole-5-carboxamido, 1-naphthyl Varied amines (e.g., alkyl, aryl)
Synthetic Route Likely involves nitrile cyclization + coupling Nitrile cyclization → hydrolysis → amide coupling

The 1-naphthyl group may offer stronger π-π stacking than smaller aryl substituents in [3a–s], which could enhance target binding .

Triazole-Thione Derivatives

discusses 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9]), which differ in heterocyclic core but share sulfonyl and halogenated aryl groups. Comparisons include:

Feature Target Compound Analogs
Heterocycle Thiazole 1,2,4-Triazole-thione
Key Substituents Benzo[d][1,3]dioxole, 1-naphthyl Sulfonyl, 2,4-difluorophenyl
Tautomerism Not applicable Exists as thione tautomer (C=S confirmed by IR)

The benzo[d][1,3]dioxole group may mimic catechol moieties in kinase inhibitors, whereas sulfonyl groups in [7–9] enhance polarity and hydrogen-bonding capacity .

Spectral Analysis

Key analytical methods for related compounds (applicable to the target):

  • IR Spectroscopy : Absence of C=O (1663–1682 cm⁻¹) in thiazole intermediates confirms cyclization (cf. triazole-thiones in ) .
  • NMR : Expected signals include:
    • 1-naphthyl protons (δ 7.4–8.3 ppm, aromatic).
    • Tetrahydrobenzo-thiazole CH₂ groups (δ 1.5–2.8 ppm).

Research Findings and Implications

  • Activity Trends : Thiazole-carboxamides in show statistically significant activity (p<0.05–0.001) in target assays, suggesting the target compound’s naphthyl group may enhance potency through increased hydrophobic interactions .
  • Metabolic Stability : The benzo[d][1,3]dioxole group could resist oxidative metabolism better than halogenated aryl groups in analogs .

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